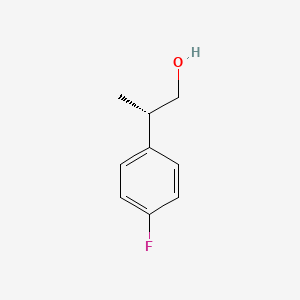

(S)-2-(4-Fluorophenyl)propan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(4-fluorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIGEPKOWMTQQI-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the properties of (S)-2-(4-Fluorophenyl)propan-1-ol?

A Technical Guide to (S)-2-(4-Fluorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for this compound is limited in publicly available literature. This guide has been compiled using data from its non-fluorinated analog, 2-phenylpropan-1-ol, and general principles of organic chemistry and pharmacology. The information provided should be used as a reference and a guide for further experimental investigation.

Core Properties

This compound is a chiral aromatic alcohol. The introduction of a fluorine atom to the phenyl ring can significantly influence its physical, chemical, and biological properties compared to its non-fluorinated counterpart, 2-phenylpropan-1-ol. Fluorine's high electronegativity can affect the molecule's acidity, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Physicochemical Properties

| Property | 2-(4-Fluorophenyl)propan-1-ol (Racemic) | 2-Phenylpropan-1-ol (Racemic)[1][2][3][4] | Notes |

| CAS Number | 59667-20-8[5] | 1123-85-9[2] | The CAS number for the specific (S)-enantiomer was not found. |

| Molecular Formula | C₉H₁₁FO | C₉H₁₂O[1][2][4] | |

| Molecular Weight | 154.18 g/mol | 136.19 g/mol [1][2][4] | |

| Appearance | Not available | Colorless liquid[1] | Likely to be a liquid at room temperature. |

| Boiling Point | Not available | 110-111 °C at 10 mmHg[2][3] | The fluorine atom may slightly alter the boiling point. |

| Density | Not available | 0.975 g/mL at 25 °C[2][3] | Expected to be slightly higher due to the fluorine atom. |

| Refractive Index | Not available | n20/D 1.526[2][3] | |

| Solubility | Not available | Slightly soluble in water; soluble in oils and ethanol[1] | Fluorination may decrease water solubility. |

Spectral Data

Specific spectral data for this compound is not available. However, based on the structure and data for analogous compounds like 2-(4-Fluorophenyl)propanal[6] and 2-phenylpropan-1-ol[7], the following spectral characteristics can be anticipated:

-

¹H NMR: Signals corresponding to the aromatic protons (split into two doublets of doublets due to fluorine coupling), a multiplet for the methine proton, a doublet for the methyl group, and signals for the methylene and hydroxyl protons.

-

¹³C NMR: Aromatic carbons will show splitting due to C-F coupling. Signals for the methyl, methine, and methylene carbons are also expected.

-

IR Spectroscopy: A broad absorption band for the O-H stretch (around 3300 cm⁻¹), C-H stretching of aromatic and aliphatic groups, and a strong C-F stretching band.

-

Mass Spectrometry: The molecular ion peak (m/z = 154.18) and characteristic fragmentation patterns involving the loss of water and the benzylic fragment.

Proposed Synthesis and Experimental Protocols

Asymmetric Synthesis of this compound

A common and effective method for the synthesis of chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone. The following proposed synthesis pathway is based on well-established chemical transformations.

Experimental Protocol: Asymmetric Reduction

-

Preparation of the Ketone: 2-(4-Fluorophenyl)propan-2-one can be synthesized from 4-fluorophenylacetic acid by conversion to the acid chloride followed by reaction with a methylating agent like methylmagnesium bromide.

-

Asymmetric Reduction:

-

Dissolve 2-(4-Fluorophenyl)propan-2-one in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a solution of a chiral reducing agent, such as the (S)-Corey-Bakshi-Shibata (CBS) reagent. The choice of the (S)-enantiomer of the catalyst is crucial for obtaining the (S)-enantiomer of the alcohol.

-

Stir the reaction mixture at the low temperature for a specified period until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by the slow addition of a proton source (e.g., methanol or saturated aqueous ammonium chloride).

-

Allow the mixture to warm to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Analytical Protocols for Chiral Purity Determination

The enantiomeric excess (e.e.) of the synthesized alcohol is a critical parameter. Chiral gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents are common methods for this determination.[8][9]

Experimental Protocol: Chiral GC Analysis[8]

-

Derivatization (Optional but Recommended): Convert the alcohol to a less polar derivative, such as an acetate ester, by reacting it with acetic anhydride in the presence of a catalyst like iodine. This can improve the resolution of the enantiomers on a chiral column.

-

GC Conditions:

-

Column: Use a chiral stationary phase column, such as one based on cyclodextrins (e.g., CP Chirasil-DEX CB).

-

Carrier Gas: Hydrogen or Helium.

-

Injector and Detector Temperature: Typically set around 230-250 °C.

-

Oven Temperature Program: An appropriate temperature gradient should be optimized to achieve baseline separation of the two enantiomer peaks.

-

-

Analysis: Inject a dilute solution of the derivatized or underivatized alcohol. The ratio of the peak areas of the two enantiomers is used to calculate the enantiomeric excess.

Potential Pharmacological Significance and Future Directions

While there is no specific pharmacological data for this compound, its structural motifs are present in various biologically active molecules. The phenylpropanoid backbone is a common feature in many natural products with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[10][11]

The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[12] For instance, fluorinated analogs of various compounds have shown promise as enzyme inhibitors and receptor modulators.

Areas for Future Research:

-

Enzyme Inhibition: The structure of this compound makes it a candidate for screening against various enzymes, such as kinases, phosphatases, and metabolic enzymes like cytochrome P450s.

-

Receptor Binding: Its potential to interact with receptors in the central nervous system, such as those for neurotransmitters, could be explored, especially given that structurally related compounds have shown activity at NMDA receptors.[13]

-

Antimicrobial Activity: Phenylpropanoids are known for their antimicrobial properties. The fluorinated analog could be tested against a panel of bacteria and fungi.

-

Prodrug Development: The primary alcohol group provides a handle for derivatization to create prodrugs with improved pharmacokinetic properties.

References

- 1. 2-Phenyl-1-propanol | C9H12O | CID 14295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-苯基-1-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. chiralen.com [chiralen.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 2-Phenylpropanol | C9H12O | CID 447661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: a potent new neuroprotectant which blocks N-methyl-D-aspartate responses - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-2-(4-Fluorophenyl)propan-1-ol structural information and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive structural information, the CAS number, and detailed experimental insights into (S)-2-(4-fluorophenyl)propan-1-ol. This chiral alcohol is a valuable building block in the synthesis of complex pharmaceutical compounds.

Structural Information and Properties

This compound is a chiral primary alcohol. The presence of a stereocenter at the second carbon atom gives rise to two enantiomers, (S) and (R). The "(S)" designation indicates the specific spatial arrangement of the substituents around this chiral center, as determined by the Cahn-Ingold-Prelog priority rules.

Chemical Structure:

(The asterisk () denotes the chiral center.)*

Key Identifiers and Properties:

| Property | Value |

| Molecular Formula | C₉H₁₁FO |

| Molecular Weight | 154.18 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | Not specified for the (S)-enantiomer |

| Melting Point | Not specified for the (S)-enantiomer |

| Optical Rotation [α] | A specific value for the (S)-enantiomer is not consistently reported in the literature. It would be a negative value, while the (R)-enantiomer would be positive. |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

Spectroscopic Data

Detailed experimental spectroscopic data for the pure (S)-enantiomer is not widely published. However, based on the structure and data for analogous compounds, the expected spectral characteristics are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the aromatic protons (a multiplet in the range of 6.9-7.3 ppm), a multiplet for the methine proton (CH), a doublet for the methyl protons (CH₃), and a doublet of doublets for the diastereotopic methylene protons (CH₂OH). The hydroxyl proton would appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the nine carbon atoms. The carbon attached to the fluorine atom would show a characteristic large coupling constant (¹JCF).

-

IR (Infrared) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic parts would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A strong absorption band around 1220 cm⁻¹ would correspond to the C-F stretching.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 154. Key fragmentation patterns would likely involve the loss of a water molecule (M-18) and cleavage of the C-C bond adjacent to the hydroxyl group.

Experimental Protocols: Enantioselective Synthesis

The primary route for obtaining enantiomerically pure this compound is through the asymmetric reduction of the corresponding prochiral ketone, 2-(4-fluorophenyl)-1-propanone. Several catalytic systems are effective for this transformation.

General Protocol: Asymmetric Transfer Hydrogenation

This method employs a chiral catalyst to facilitate the transfer of hydrogen from a hydrogen donor (e.g., isopropanol or formic acid) to the ketone, yielding the chiral alcohol with high enantioselectivity.

Materials and Reagents:

-

2-(4-fluorophenyl)-1-propanone

-

Isopropanol (as both solvent and hydrogen source)

-

Chiral Ruthenium or Rhodium catalyst (e.g., (S,S)-Ts-DPEN RuCl(p-cymene))

-

Base (e.g., potassium tert-butoxide)

-

Inert atmosphere (Nitrogen or Argon)

-

Anhydrous solvents

Procedure:

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere, the chiral catalyst and a base are dissolved in anhydrous isopropanol.

-

Reaction Setup: The solution of 2-(4-fluorophenyl)-1-propanone in anhydrous isopropanol is added to the catalyst mixture.

-

Reaction Conditions: The reaction mixture is stirred at a specific temperature (often room temperature to 50°C) for a period ranging from a few hours to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Determination of Enantiomeric Excess (ee):

The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.

Visualization of Synthetic Workflow

The following diagram illustrates a typical experimental workflow for the enantioselective synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Application in Drug Development

This compound serves as a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its specific stereochemistry is often crucial for the biological activity of the final drug molecule.

Logical Relationship in a Multi-step Synthesis:

This compound can be utilized in multi-step syntheses where the chiral alcohol is further elaborated. For instance, the hydroxyl group can be converted into a leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution, or it can be oxidized to the corresponding chiral aldehyde or carboxylic acid.

The following diagram illustrates the logical progression from this chiral building block to a more complex molecular scaffold, a common pathway in drug discovery.

Caption: Logical pathway for the elaboration of this compound in drug synthesis.

References

A-Technical-Guide-to-Fluorinated-Chiral-Alcohols-Properties-Synthesis-and-Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated chiral alcohols are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science.[1] The introduction of fluorine atoms into chiral alcohol scaffolds can dramatically alter their physicochemical and biological properties.[2][3] This often leads to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability of drug candidates.[2][3][4] Consequently, these compounds are valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[5][6] This guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated chiral alcohols, with a focus on their relevance to drug discovery and development.

Physicochemical Properties of Fluorinated Alcohols

The presence of fluorine imparts unique properties to alcohols.[7] Fluorinated alcohols, such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), are excellent solvents for a variety of organic molecules, including peptides and proteins.[7] They are also known to alter the properties and stability of lipid bilayers.[7]

A study on the effects of fluorinated alcohols on lipid bilayers demonstrated that they are more potent in perturbing these structures than their non-fluorinated counterparts.[7] The potency of these alcohols increases with the number of fluorine atoms. For instance, perfluoro-tert-butanol (PFTB) was found to be the most potent, while TFE was the least among the studied compounds.[7]

| Property | Value | Reference |

| Hexafluoroisopropanol (HFIP) | ||

| Boiling Point | 58.6°C | [8] |

| Melting Point | -4°C | [8] |

| Density | 1.605 g/mL | [8] |

| pKa | 9.3 | [8] |

| 8-2 Telomer B Alcohol (CF₃(CF₂)₇CH₂CH₂OH) | ||

| Vapor Pressure | 3 Pa at 21°C | [9][10] |

| Water Solubility (25°C) | 137 µg/L | [9][10] |

| Water Solubility (37°C) | 318 µg/L | [9][10] |

Asymmetric Synthesis of Fluorinated Chiral Alcohols

The stereoselective synthesis of fluorinated chiral alcohols is a key challenge in organic chemistry. Several methods have been developed to address this, including catalytic asymmetric synthesis and biocatalysis.

Catalytic Asymmetric Synthesis

Various catalytic systems have been employed for the enantioselective synthesis of fluorinated chiral alcohols. These methods often involve the asymmetric reduction of prochiral fluorinated ketones or the enantioselective addition of a fluorinated moiety to a carbonyl compound.

-

Asymmetric Transfer Hydrogenation: A metal-catalyzed asymmetric reduction of α-CF₃-γ-oxo-methanols has been developed to produce α-CF₃-1,3-glycols with high stereopurity.[1] This method relies on a double dynamic kinetic resolution during an asymmetric transfer hydrogenation catalyzed by an ansa-ruthenium(II) complex in a formic acid/triethylamine system.[1]

-

Nitroaldol Reaction: A highly enantioselective and diastereoselective copper(II)-bisoxazolidine catalyzed nitroaldol reaction of trifluoromethyl ketones has been reported.[11][12] This reaction yields chiral tertiary trifluoromethyl alcohols in high yields and enantiomeric excess.[12]

-

Reductive Cross-Coupling: A nickel-catalyzed asymmetric reductive cross-coupling of acyl chlorides with trifluoroalkyl bromides has been developed for the synthesis of enantioenriched α-trifluoromethylated ketones.[13] Subsequent reduction of these ketones in a one-pot process affords β-trifluoromethyl alcohols with adjacent stereocenters.[13]

-

Addition of Ynamides: A catalytic enantioselective addition of terminal ynamides to trifluoromethyl ketones, catalyzed by Zn(OTf)₂, a bis(prolinol)phenol ligand, and triethyl phosphate, provides access to propargylic CF₃-substituted tertiary alcohols with high yields and enantiomeric excess.[14]

| Method | Catalyst/Reagent | Substrate | Product | Yield (%) | ee (%) | dr |

| Asymmetric Alkynylation | Cinchona alkaloid / BaF₂ | Nonenolizable trifluoromethyl ketones | CF₃-substituted propargylic alcohols | 55-98 | 65-94 | - |

| Asymmetric Ynamide Addition | Zn(OTf)₂ / bis(prolinol)phenol ligand | Trifluoromethyl ketones | Propargylic CF₃-substituted tertiary alcohols | High | High | - |

| Asymmetric Nitroaldol Reaction | Cu(II)-bisoxazolidine | Aliphatic and aromatic trifluoromethyl ketones | Tertiary trifluoromethyl alcohols | up to 95 | up to 86 | - |

| Asymmetric Reductive Cross-Coupling | NiCl₂·DME / L11 | Acyl chlorides and trifluoroalkyl bromides | β-trifluoromethyl alcohols | - | up to 94 | >20:1 |

Biocatalytic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules.[15][16] Enzymes, such as ketoreductases, can catalyze the stereoselective reduction of fluorinated ketones to their corresponding chiral alcohols with high enantiomeric and diastereomeric excess.[17][18][19]

-

Ketoreductase-Mediated Reduction: Commercially available ketoreductases have been successfully used for the chemo- and stereoselective reduction of prochiral methyl/trifluoromethyl diketones to produce chiral fluorinated hydroxyketones with excellent enantiomeric excess (>98%).[17] These enzymes can differentiate between methyl and trifluoromethyl ketones within the same molecule.[17]

-

Dynamic Reductive Kinetic Resolution (DYRKR): Racemic α-fluoro-β-keto esters can be converted to stereochemically pure α-fluoro-β-hydroxy esters through DYRKR using ketoreductases.[18] Different enzymes can be selected to produce either the syn or anti diastereomers with high diastereomeric and enantiomeric excess.[18]

Experimental Protocols

General Procedure for Asymmetric Nitroaldol Reaction

To a solution of the trifluoromethyl ketone (0.2 mmol) in toluene (1.0 mL) is added the Cu(II)-bisoxazolidine catalyst (10 mol%). The mixture is stirred at room temperature for 10 minutes. Nitromethane (0.6 mmol) and tributylamine (20 mol%) are then added, and the reaction is stirred at room temperature for the specified time. The reaction is quenched with saturated aqueous NH₄Cl solution, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired tertiary trifluoromethyl alcohol.[12]

General Procedure for Ketoreductase-Mediated Reduction

To a solution of the fluorinated ketone (100 mg) in a suitable buffer (e.g., potassium phosphate buffer) is added the ketoreductase enzyme and a cofactor (e.g., NADPH or NADH). A recycling system for the cofactor, such as glucose and glucose dehydrogenase, is often employed. The reaction mixture is incubated at a specific temperature (e.g., 30 °C) with shaking for a certain period (e.g., 24-48 hours). The reaction is then quenched, and the product is extracted with an organic solvent. The organic layer is dried, concentrated, and the product is purified by chromatography.

Applications in Drug Development

The unique properties of fluorinated chiral alcohols make them highly valuable in drug design.[2][20][21][22] The introduction of a fluorine atom or a trifluoromethyl group can significantly impact a drug's pharmacokinetic and pharmacodynamic properties.[2][3][4]

-

Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation at that position, leading to increased metabolic stability and a longer half-life of the drug.[2][23]

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding, which can enhance binding affinity and potency.[2]

-

Lipophilicity and Bioavailability: Fluorine substitution can modulate the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, often leading to improved bioavailability.[2][3]

An example of a drug containing a chiral fluorinated alcohol moiety is the anti-HIV drug Efavirenz.[14]

Logical Relationships and Workflows

Drug Discovery Workflow Incorporating Fluorinated Chiral Alcohols

The integration of fluorinated chiral alcohols into the drug discovery process can be visualized as a workflow. This process typically starts with target identification and validation, followed by lead discovery and optimization, where the unique properties of these compounds are leveraged.

Caption: Drug discovery workflow incorporating fluorinated chiral alcohols.

Asymmetric Synthesis Strategies for Fluorinated Chiral Alcohols

The various synthetic routes to access enantiomerically enriched fluorinated chiral alcohols can be summarized in a logical diagram. These strategies primarily involve either the stereoselective reduction of a prochiral ketone or the stereoselective addition to a carbonyl group.

Caption: Synthesis strategies for fluorinated chiral alcohols.

References

- 1. Asymmetric Synthesis of Chiral Fluorine-containing Alcohols - National Institute of Chemistry [ki.si]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Fluorinated Alcohols’ Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorinated Alcohol with Unique Properties: HFIP | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Efficient Access to Multifunctional Trifluoromethyl Alcohols via Base-free Catalytic Asymmetric C-C Bond Formation with Terminal Ynamides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Chemo- and enantioselective routes to chiral fluorinated hydroxyketones using ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]

- 19. scholarworks.alaska.edu [scholarworks.alaska.edu]

- 20. pharmacyjournal.org [pharmacyjournal.org]

- 21. ucj.org.ua [ucj.org.ua]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

(S)-2-(4-Fluorophenyl)propan-1-ol: A Technical Guide to its Discovery and Initial Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(4-Fluorophenyl)propan-1-ol is a chiral alcohol that has emerged as a valuable building block in medicinal chemistry. Its stereospecific structure makes it a crucial intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics. While a singular "discovery" paper for this compound is not prominent in the scientific literature, its importance is underscored by its application as a key starting material. Notably, it serves as a critical chiral intermediate in the synthesis of potent and selective antagonists for the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel, a target of significant interest for the treatment of pain and other neurological disorders. The initial synthesis of this important chiral alcohol is most effectively and commonly achieved through the asymmetric reduction of the prochiral ketone, 4'-fluoropropiophenone. This guide details a representative and highly efficient method for its preparation, the Corey-Bakshi-Shibata (CBS) reduction, providing a comprehensive overview for research and development applications.

Initial Synthesis: Asymmetric Reduction of 4'-Fluoropropiophenone

The most reliable and well-documented method for the enantioselective synthesis of this compound is the asymmetric reduction of 4'-fluoropropiophenone. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, stands out for its high enantioselectivity and operational simplicity.[1][2][3][4]

Signaling Pathway of the Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction mechanism involves the formation of a complex between the chiral oxazaborolidine catalyst and a borane source, which then coordinates with the ketone substrate. This coordination directs the hydride delivery from the borane to one face of the carbonyl group, leading to the formation of the desired enantiomer of the alcohol.[1][2]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via the Corey-Bakshi-Shibata reduction of 4'-fluoropropiophenone.

Synthesis of this compound

Materials:

-

4'-Fluoropropiophenone

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) as a 1 M solution in toluene.

-

Cool the flask to 0 °C in an ice bath and slowly add borane-dimethyl sulfide complex (0.6 eq.). Stir the mixture for 10 minutes at this temperature.

-

In a separate flask, dissolve 4'-fluoropropiophenone (1.0 eq.) in anhydrous THF.

-

Slowly add the solution of 4'-fluoropropiophenone to the catalyst-borane mixture at 0 °C over a period of 30 minutes.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of methanol.

-

Add 1 M hydrochloric acid and stir for 30 minutes.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a colorless oil.

Experimental Workflow Diagram

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound via the CBS reduction.

| Parameter | Value |

| Substrate | 4'-Fluoropropiophenone |

| Catalyst | (R)-2-Methyl-CBS-oxazaborolidine |

| Reducing Agent | Borane-dimethyl sulfide complex |

| Stoichiometry (Substrate:Catalyst:Borane) | 1 : 0.1 : 0.6 |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 3 - 5 hours |

| Yield | >95% |

| Enantiomeric Excess (ee) | >98% |

Note: The values presented are typical and may vary depending on the specific reaction conditions and scale.

Conclusion

This compound is a key chiral intermediate whose initial and most practical synthesis is achieved through the asymmetric reduction of 4'-fluoropropiophenone. The Corey-Bakshi-Shibata reduction provides an efficient and highly enantioselective route to this valuable building block. The detailed protocol and data presented in this guide offer a solid foundation for researchers and drug development professionals to synthesize and utilize this compound in their research endeavors, particularly in the pursuit of novel therapeutics targeting ion channels such as TRPM3.

References

Key characteristics of (S)-2-(4-Fluorophenyl)propan-1-ol for preliminary studies

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(4-Fluorophenyl)propan-1-ol is a chiral fluorinated aromatic alcohol. Its structural motifs—a chiral secondary alcohol and a fluorophenyl group—are of significant interest in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making this compound a valuable building block for the synthesis of novel pharmaceutical agents and other high-value chemical entities. This guide provides a summary of its key characteristics, outlines detailed experimental protocols for its synthesis and analysis, and presents logical workflows to guide its evaluation in preliminary research studies. Recent patent literature suggests a potential application for derivatives in treating TRPM3-mediated disorders, highlighting its relevance in modern drug discovery.[1]

Core Physicochemical and Spectroscopic Data

Precise characterization is fundamental to any preliminary study. The following tables summarize the known and predicted properties of this compound.

Physicochemical Properties

Quantitative physical data for this specific enantiomer is not widely published. The table includes data for the racemic mixture and closely related isomers, alongside computationally predicted values to guide researchers.

| Property | Value | Source / Notes |

| Molecular Formula | C₉H₁₁FO | - |

| Molecular Weight | 154.18 g/mol | [2][3] |

| CAS Number | 59667-20-8 | For racemic 2-(4-Fluorophenyl)propan-1-ol[1] |

| Appearance | Colorless liquid (Predicted) | Based on similar short-chain alcohols like propan-1-ol[4][5] |

| Boiling Point | 61 °C @ 1 mmHg | For the isomer 2-(4-Fluorophenyl)-2-propanol[2] |

| Density | 1.1 g/cm³ (Predicted) | For the isomer 2-(4-Fluorophenyl)-2-propanol[2] |

| Optical Rotation [α] | Data not available | Must be determined experimentally. The sign (+) or (-) will confirm the dextro- or levorotatory nature. |

Spectroscopic Profile

| Spectroscopy | Predicted Data |

| ¹H NMR | (CDCl₃, 400 MHz) δ (ppm): 7.20-7.30 (m, 2H, Ar-H), 6.95-7.05 (m, 2H, Ar-H), 3.60 (d, 2H, -CH₂OH), 2.90 (m, 1H, -CH-), 1.60 (br s, 1H, -OH), 1.25 (d, 3H, -CH₃) |

| ¹³C NMR | (CDCl₃, 101 MHz) δ (ppm): 162 (d, ¹JCF), 138 (s), 130 (d, ³JCF), 115 (d, ²JCF), 68 (t), 42 (d), 16 (q) |

| IR (Infrared) | ν (cm⁻¹): 3350 (br, O-H stretch), 3050 (Ar C-H stretch), 2960 (Aliphatic C-H stretch), 1600 (C=C stretch), 1220 (C-F stretch), 1050 (C-O stretch) |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound, crucial for researchers intending to work with this compound.

Enantioselective Synthesis Protocol

The most direct route to obtaining the (S)-enantiomer is through the asymmetric reduction of the prochiral ketone, 1-(4-fluorophenyl)propan-1-one. This can be achieved using chemical or biological catalysts.[8][9]

Method: Biocatalytic Reduction using an Alcohol Dehydrogenase (ADH)

-

Reaction Setup : In a temperature-controlled vessel (25-30 °C), prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0) containing a co-solvent such as 5% DMSO to aid substrate solubility.

-

Cofactor Regeneration : Add glucose (1.5 eq) and a glucose dehydrogenase (GDH) enzyme to establish a cofactor regeneration system for the required NADPH/NADH.

-

Reagents : Add NADP⁺ or NAD⁺ (0.01 eq) to the solution.

-

Enzyme Addition : Introduce a recombinant (S)-selective alcohol dehydrogenase to the reaction mixture.

-

Substrate Addition : Add 1-(4-fluorophenyl)propan-1-one (1.0 eq) to the stirring solution.

-

Monitoring : Monitor the reaction progress by taking aliquots and analyzing them via chiral HPLC or GC to determine conversion and enantiomeric excess (ee).

-

Workup : Once the reaction reaches completion, quench by adding a water-immiscible organic solvent like ethyl acetate. Separate the organic layer.

-

Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.

Chiral HPLC Analysis Protocol

To verify the enantiomeric purity of the synthesized product, a robust chiral HPLC method is essential. Polysaccharide-based chiral stationary phases are highly effective for separating this class of compounds.[10]

-

Instrument : A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase : Chiralpak® AD-H or a similar amylose-based column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase : An isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 95:5 (v/v).

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 25 °C.

-

Detection : UV at 254 nm.

-

Sample Preparation : Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

-

Injection Volume : 5-10 µL.

-

Analysis : The two enantiomers, (S) and (R), will exhibit different retention times. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.

Visualized Workflows for Preliminary Studies

For drug development professionals and researchers, logical workflows are critical for efficient evaluation. The following diagrams, generated using DOT language, illustrate key processes involving this compound.

Synthesis and Purification Workflow

Caption: A generalized workflow for the synthesis and purification of the target enantiomer.

Preliminary Biological Screening Workflow

Caption: A standard decision-making workflow for the initial biological evaluation of a chiral compound.[11]

References

- 1. chiralen.com [chiralen.com]

- 2. 2-(4-FLUOROPHENYL)-2-PROPANOL CAS#: 402-41-5 [m.chemicalbook.com]

- 3. 3-(4-fluorophenyl)propan-1-ol | 702-15-8 [sigmaaldrich.com]

- 4. Propan-1-ol [youngchemist.com]

- 5. chembk.com [chembk.com]

- 6. rsc.org [rsc.org]

- 7. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 9. uwindsor.ca [uwindsor.ca]

- 10. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]

- 11. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of (S)-2-(4-Fluorophenyl)propan-1-ol in Medicinal Chemistry: A Chiral Scaffold for Modulating Neurological and Sensory Pathways

(S)-2-(4-Fluorophenyl)propan-1-ol, a chiral fluorinated building block, is gaining traction in medicinal chemistry as a key structural motif for the development of novel therapeutics targeting a range of neurological and sensory disorders. Its unique combination of stereochemistry and fluorination offers a powerful tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates, enhancing potency, selectivity, and metabolic stability. This technical guide provides an in-depth overview of the synthesis, applications, and biological evaluation of compounds incorporating this promising scaffold, with a focus on its role in the modulation of the dopamine transporter and the transient receptor potential melastatin 3 (TRPM3) channel.

Introduction: The Strategic Advantage of Fluorine and Chirality in Drug Design

The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. The high electronegativity and small size of the fluorine atom can alter a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved oral bioavailability and a longer half-life. When combined with a specific stereocenter, as in this compound, the resulting chiral fluorinated moiety can provide a three-dimensional scaffold that enhances the specificity of drug-target interactions. This precise spatial arrangement is crucial for optimizing binding affinity and minimizing off-target effects, thereby improving the therapeutic index of a drug candidate.

Core Applications in Medicinal Chemistry

The this compound moiety has shown significant promise in two primary therapeutic areas: the development of atypical dopamine transporter (DAT) inhibitors for the treatment of psychostimulant use disorders and the modulation of the TRPM3 ion channel for the management of pain and other sensory conditions.

Atypical Dopamine Transporter (DAT) Inhibitors

Atypical DAT inhibitors represent a promising therapeutic approach for psychostimulant use disorders, such as cocaine and methamphetamine addiction. Unlike typical DAT inhibitors (e.g., cocaine), which produce a rapid and intense increase in synaptic dopamine leading to euphoria and abuse potential, atypical inhibitors stabilize the transporter in an inward-facing conformation, leading to a more gradual and sustained increase in dopamine levels without the associated psychostimulant effects.

The phenyl-2-propanol substructure, of which this compound is a key example, has been identified as a critical component in a series of potent and selective atypical DAT inhibitors. Structure-activity relationship (SAR) studies have revealed that the presence and stereochemistry of the hydroxyl group, as well as the nature of the aromatic ring, significantly influence binding affinity and functional activity at the DAT.

The following table summarizes the binding affinities (Ki) of a series of atypical DAT inhibitors incorporating a phenyl-2-propanol or a simple 2-propanol terminal group. The data highlights the enhanced affinity conferred by the phenyl-2-propanol moiety.

| Compound | Terminal Group | DAT Ki (nM) | SERT Ki (nM) |

| 1a | Phenyl-2-propanol | 2.64 | 158 |

| 1b | 2-Propanol | 34.5 | >1000 |

| 2a | Phenyl-2-propanol | 10.2 | 250 |

| 2b | 2-Propanol | 115 | >1000 |

| 3a | Phenyl-2-propanol | 33.4 | 480 |

| 3b | 2-Propanol | 417 | >1000 |

Data adapted from a study on atypical DAT inhibitors and illustrates the trend for the phenyl-2-propanol scaffold. Specific data for this compound derivatives should be interpreted in the context of the broader SAR.

TRPM3 Channel Modulators

The Transient Receptor Potential Melastatin 3 (TRPM3) is a non-selective cation channel that plays a crucial role in thermosensation and nociception. It is activated by a variety of stimuli, including heat and the neurosteroid pregnenolone sulfate. Modulation of TRPM3 activity presents a therapeutic opportunity for the treatment of chronic pain and other sensory disorders. The (4-fluorophenyl) group, a key feature of this compound, has been identified in compounds that modulate TRPM3 activity. While the precise role of the propan-1-ol portion in this context is still under investigation, the fluorinated phenyl ring is a recurring motif in known TRPM3 modulators.

Experimental Protocols

Asymmetric Synthesis of this compound

A common method for the asymmetric synthesis of this compound involves the chiral reduction of a corresponding ketone precursor.

Step 1: Synthesis of 2-(4-Fluorophenyl)propanal 4-Fluorobenzaldehyde is reacted with ethylmagnesium bromide in a Grignard reaction to yield 1-(4-fluorophenyl)propan-1-ol. Subsequent oxidation with a mild oxidizing agent such as pyridinium chlorochromate (PCC) affords 2-(4-fluorophenyl)propanal.

Step 2: Asymmetric Reduction The prochiral ketone, 2-(4-fluorophenyl)propanal, is then subjected to an asymmetric reduction using a chiral reducing agent. A widely used method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst.

-

To a solution of the CBS catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine) in an anhydrous solvent such as tetrahydrofuran (THF) at -78 °C, a solution of borane-dimethyl sulfide complex (BMS) is added dropwise.

-

The mixture is stirred for 10-15 minutes to allow for the formation of the chiral reducing agent.

-

A solution of 2-(4-Fluorophenyl)propanal in THF is then added slowly to the reaction mixture.

-

The reaction is stirred at -78 °C for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the slow addition of methanol, followed by warming to room temperature.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield this compound with high enantiomeric excess.

Dopamine Transporter Binding Assay

The affinity of compounds for the dopamine transporter is typically determined using a competitive radioligand binding assay.

Materials:

-

Rat striatal tissue homogenates (as a source of DAT)

-

[³H]WIN 35,428 (a radiolabeled cocaine analog that binds to DAT)

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

-

Non-specific binding control (e.g., 10 µM GBR 12909 or cocaine)

-

Scintillation vials and scintillation cocktail

-

Glass fiber filters

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the assay buffer, [³H]WIN 35,428 (at a concentration near its Kd, typically 2-5 nM), and either the test compound, vehicle (for total binding), or the non-specific binding control.

-

Add the rat striatal membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value for each test compound by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Dopamine Transporter Signaling Pathway

The dopamine transporter is a presynaptic protein that actively transports dopamine from the synaptic cleft back into the presynaptic neuron. This reuptake mechanism is crucial for terminating dopaminergic signaling. Atypical DAT inhibitors modulate this process, leading to an increase in synaptic dopamine and subsequent downstream signaling through dopamine receptors.

Caption: Dopamine transporter signaling pathway.

TRPM3 Signaling Pathway

Activation of the TRPM3 channel leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the cell membrane and triggers various downstream signaling cascades. These can include the activation of voltage-gated calcium channels and the modulation of kinase pathways, ultimately leading to a cellular response such as neurotransmitter release or gene expression changes.

Caption: TRPM3 channel signaling pathway.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel compounds derived from this compound.

Caption: Experimental workflow for drug discovery.

Conclusion

This compound is a valuable chiral building block in modern medicinal chemistry. Its strategic incorporation into drug candidates has the potential to yield novel therapeutics with improved pharmacological profiles, particularly in the challenging areas of psychostimulant addiction and chronic pain. The combination of its defined stereochemistry and the presence of a fluorine atom provides a powerful platform for fine-tuning drug-target interactions and optimizing pharmacokinetic properties. Further exploration of this scaffold in diverse chemical space is warranted to fully exploit its therapeutic potential.

(S)-2-(4-Fluorophenyl)propan-1-ol: A Chiral Building Block for Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(4-Fluorophenyl)propan-1-ol is a valuable chiral building block in the synthesis of complex pharmaceutical compounds. Its specific stereochemistry and the presence of a fluorine atom make it a desirable precursor for creating enantiomerically pure drugs with enhanced pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the synthesis of the antiemetic drug Aprepitant. Detailed experimental protocols and quantitative data are presented to assist researchers in utilizing this versatile chiral intermediate.

Introduction

The demand for enantiomerically pure pharmaceuticals has grown significantly in recent decades, as the stereochemistry of a drug molecule is often critical to its efficacy and safety.[1][2][3] Chiral building blocks, such as this compound, are essential tools for the asymmetric synthesis of these complex molecules.[2] The fluorine atom in this particular building block can improve metabolic stability, binding affinity, and lipophilicity of the final drug product.

This guide will delve into the synthetic routes to obtain this compound, its key physicochemical properties, and its application as a precursor to a vital intermediate in the synthesis of Aprepitant, a neurokinin-1 (NK1) receptor antagonist.[4][5][6]

Physicochemical Properties

A summary of the key physicochemical properties of 2-(4-Fluorophenyl)propan-1-ol is provided in the table below. It is important to note that some of these properties are for the racemic mixture, as data for the pure (S)-enantiomer is not always available.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁FO | |

| Molecular Weight | 154.18 g/mol | |

| CAS Number | 59667-20-8 (racemate) | |

| Appearance | Liquid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Synthesis of this compound

The primary method for the enantioselective synthesis of this compound is the asymmetric reduction of the corresponding prochiral ketone, 2-(4-fluorophenyl)propanal. This can be achieved using either chemical or biocatalytic methods.

Chemical Synthesis: Asymmetric Reduction

The asymmetric reduction of 2-(4-fluorophenyl)propanal can be effectively carried out using chiral reducing agents, such as those derived from boranes in the presence of a chiral catalyst. Oxazaborolidine catalysts, like the Corey-Bakshi-Shibata (CBS) catalyst, are commonly employed for this type of transformation.

Experimental Protocol: Asymmetric Reduction of 2-(4-Fluorophenyl)propanal using a Chiral Oxazaborolidine Catalyst

Materials:

-

2-(4-Fluorophenyl)propanal

-

(R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

-

Borane-dimethyl sulfide complex (BMS) or Catecholborane

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral CBS catalyst (5-10 mol%).

-

Dissolve the catalyst in anhydrous THF.

-

Cool the solution to the desired temperature (typically between -78 °C and room temperature, optimization may be required).

-

Slowly add the borane reagent (e.g., BMS, 1.0-1.2 equivalents) to the catalyst solution while maintaining the temperature.

-

To this mixture, add a solution of 2-(4-fluorophenyl)propanal (1.0 equivalent) in anhydrous THF dropwise over a period of 1-2 hours.

-

Stir the reaction mixture at the same temperature until the reaction is complete (monitor by TLC or GC).

-

Carefully quench the reaction by the slow addition of methanol at low temperature.

-

Allow the mixture to warm to room temperature and then add a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Quantitative Data (Illustrative):

| Parameter | Value |

| Yield | 85-95% |

| Enantiomeric Excess (ee) | >95% |

Note: The specific yield and enantiomeric excess will depend on the exact reaction conditions, including the choice of catalyst, borane reagent, temperature, and reaction time. Optimization of these parameters is crucial for achieving high stereoselectivity.

Biocatalytic Synthesis: Enzymatic Reduction

An alternative and often more environmentally friendly approach is the use of ketoreductase enzymes to catalyze the asymmetric reduction of 2-(4-fluorophenyl)propanal. These enzymes, often from microbial sources, can exhibit high enantioselectivity and operate under mild reaction conditions.

Experimental Protocol: Enzymatic Reduction of 2-(4-Fluorophenyl)propanal

Materials:

-

2-(4-Fluorophenyl)propanal

-

Ketoreductase enzyme (e.g., from a commercial supplier or a specific microbial strain)

-

Cofactor (e.g., NADH or NADPH)

-

Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

-

Organic co-solvent (e.g., isopropanol)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a temperature-controlled reaction vessel, prepare a buffered solution containing the ketoreductase enzyme and the cofactor regeneration system.

-

Add the cofactor (NADH or NADPH) to the solution.

-

Dissolve 2-(4-fluorophenyl)propanal in a minimal amount of a water-miscible co-solvent (e.g., isopropanol) and add it to the enzyme solution.

-

Maintain the reaction at a constant temperature (e.g., 30 °C) and pH with gentle stirring.

-

Monitor the progress of the reaction by TLC or GC analysis.

-

Once the reaction is complete, extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the product by column chromatography if necessary.

-

Determine the enantiomeric excess by chiral HPLC.

Quantitative Data (Illustrative):

| Parameter | Value |

| Conversion | >99% |

| Enantiomeric Excess (ee) | >99% |

Note: The choice of enzyme is critical for achieving high enantioselectivity. Screening of different ketoreductases may be necessary to find the optimal biocatalyst for this specific substrate.

Role as a Chiral Building Block in Drug Development

This compound is a precursor to the key chiral intermediate, (S)-3-(4-fluorophenyl)morpholin-2-one, which is used in the synthesis of the antiemetic drug Aprepitant .[4][7] Aprepitant is a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[5][6]

The synthesis of (S)-3-(4-fluorophenyl)morpholin-2-one from a precursor like this compound involves a series of transformations that establish the morpholine ring system with the correct stereochemistry.

Experimental Protocol: Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one (Illustrative Pathway)

This is a representative multi-step synthesis. The actual industrial synthesis may vary.

Step 1: Oxidation of this compound to (S)-2-(4-Fluorophenyl)propanoic acid

-

Dissolve this compound in a suitable solvent (e.g., acetone).

-

Cool the solution in an ice bath.

-

Add an oxidizing agent (e.g., Jones reagent) dropwise until a persistent orange color is observed.

-

Quench the excess oxidant with isopropanol.

-

Work up the reaction mixture to isolate the carboxylic acid.

Step 2: Amidation to form an intermediate amide

-

Convert the carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride.

-

React the acid chloride with an appropriate amino alcohol derivative (e.g., N-benzylethanolamine) to form the corresponding amide.

Step 3: Cyclization to form the morpholin-2-one ring

-

Induce cyclization of the amide intermediate, often under acidic or basic conditions, to form the six-membered morpholinone ring.

-

If a protecting group like benzyl is used, it can be removed in a subsequent step (e.g., by hydrogenation) to yield the final product, (S)-3-(4-fluorophenyl)morpholin-2-one.

Quantitative Data (Illustrative Overall Yield):

| Parameter | Value |

| Overall Yield | 60-70% |

| Enantiomeric Purity | Maintained from the starting material |

Mandatory Visualizations

References

- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Aprepitant--a novel NK1-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Elusive Bioactivity of (S)-2-(4-Fluorophenyl)propan-1-ol Derivatives: Acknowledging a Research Gap

This technical overview aims to address the current landscape of research surrounding fluorophenyl compounds, highlighting the potential therapeutic avenues that derivatives of (S)-2-(4-Fluorophenyl)propan-1-ol could theoretically explore, while simultaneously underscoring the critical need for foundational research in this specific area.

The Promise of the Fluorophenyl Moiety

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. The 4-fluorophenyl group, in particular, is a common feature in a multitude of biologically active compounds. Research into structurally related molecules offers a glimpse into the possible activities that could be pursued with this compound derivatives.

For instance, various N-phenylacetamide derivatives containing a 4-fluorophenyl group have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines. These studies, while not directly involving the this compound backbone, suggest that derivatization of the aromatic ring or the propanol side chain could yield compounds with potential antiproliferative properties.

Furthermore, the broader class of fluorinated pyrazoles has demonstrated notable antifungal activity against various phytopathogenic fungi. This indicates that incorporating heterocyclic moieties onto the this compound scaffold could be a viable strategy for developing novel antifungal agents.

The Unexplored Territory: this compound Derivatives

A thorough review of scientific databases reveals a significant lack of studies focused on the synthesis and biological evaluation of esters, ethers, amines, and other derivatives starting from this compound. This research gap presents a unique opportunity for discovery and innovation in drug development. The chiral nature of the parent alcohol adds another layer of potential specificity, as stereochemistry often plays a crucial role in biological activity.

Hypothetical Workflow for Future Research

To bridge this knowledge gap, a systematic approach to the synthesis and evaluation of this compound derivatives is required. A hypothetical workflow for such a research program is outlined below.

Figure 1: A generalized workflow for the synthesis and biological evaluation of novel this compound derivatives.

Potential Signaling Pathways to Investigate

Based on the activities of other fluorophenyl compounds, several signaling pathways could be relevant for future investigations of this compound derivatives. For instance, if anticancer activity is observed, pathways involved in cell cycle regulation and apoptosis would be of significant interest.

Figure 2: A simplified, hypothetical signaling pathway illustrating a potential mechanism of pro-apoptotic activity for a derivative.

Conclusion and Future Directions

The field of medicinal chemistry is ripe for the exploration of this compound derivatives. The absence of existing data presents a clear opportunity for novel discoveries. A systematic investigation, beginning with the synthesis of a diverse library of derivatives and followed by broad biological screening, is the necessary first step. Subsequent hit-to-lead optimization, guided by structure-activity relationship studies, could potentially yield novel therapeutic agents. The development of detailed experimental protocols for synthesis and biological evaluation will be paramount to ensuring the reproducibility and reliability of these future studies. Researchers entering this untapped area have the potential to make significant contributions to the development of new medicines.

A Technical Guide to the Fundamental Reactions of (S)-2-(4-Fluorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core reactions involving the chiral alcohol (S)-2-(4-Fluorophenyl)propan-1-ol, a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. This document provides a detailed overview of its synthesis and key transformations, complete with experimental protocols, quantitative data, and visual representations of the chemical pathways.

Introduction

This compound is a chiral secondary alcohol that possesses a stereogenic center, making it a valuable synthon in asymmetric synthesis. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity of target molecules, a desirable feature in drug design. This guide will cover the primary methods for its enantioselective synthesis and its subsequent functional group interconversions, including oxidation, esterification, conversion to halides, and stereoinvertive substitutions.

Enantioselective Synthesis

The most common and efficient method for the synthesis of this compound is the asymmetric reduction of the corresponding prochiral ketone, 2-(4-fluorophenyl)propan-1-one. Biocatalysis, employing isolated enzymes or whole-cell systems, offers high enantioselectivity and mild reaction conditions.

Biocatalytic Asymmetric Reduction of 2-(4-Fluorophenyl)propan-1-one

The enantioselective reduction of 2-(4-fluorophenyl)propan-1-one to this compound can be achieved with high efficiency using alcohol dehydrogenases (ADHs).

Experimental Protocol:

A representative experimental protocol adapted from the biocatalytic reduction of similar ketones is as follows:

-

Reaction Setup: In a temperature-controlled vessel, a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0) is prepared.

-

Reagent Addition: To the buffer, add 2-(4-fluorophenyl)propan-1-one (1 equivalent), a cofactor regeneration system (e.g., isopropanol, >10 equivalents), and NADP⁺ (catalytic amount).

-

Enzyme Addition: The reaction is initiated by the addition of a suitable (S)-selective alcohol dehydrogenase.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (typically 25-37 °C) and pH.

-

Monitoring: The progress of the reaction is monitored by chiral HPLC or GC to determine the conversion and enantiomeric excess.

-

Work-up: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.

Quantitative Data for Asymmetric Ketone Reduction

| Catalyst/Method | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| (S)-selective ADH | 2-(4-Fluorophenyl)propan-1-one | This compound | >95 | >99 |

Synthesis Workflow Diagram

Fundamental Reactions of this compound

The hydroxyl group of this compound is a versatile functional handle for a variety of transformations.

Oxidation to (S)-2-(4-Fluorophenyl)propanoic Acid

The primary alcohol can be oxidized to the corresponding carboxylic acid using a variety of oxidizing agents.

Experimental Protocol:

-

Reagent Preparation: A solution of this compound (1 equivalent) in a suitable solvent (e.g., acetone or a biphasic mixture of dichloromethane and water) is prepared.

-

Oxidant Addition: A strong oxidizing agent, such as Jones reagent (CrO₃ in H₂SO₄/acetone) or potassium permanganate, is added portion-wise at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: The reaction is monitored by TLC until the starting material is consumed.

-

Work-up: The reaction is quenched (e.g., with isopropanol for Jones reagent) and the mixture is worked up. This typically involves extraction with an organic solvent, washing with brine, drying, and concentration.

-

Purification: The crude carboxylic acid can be purified by recrystallization or column chromatography.

Esterification

Esterification of the alcohol can be achieved through several methods, including Fischer esterification with a carboxylic acid under acidic conditions or acylation with an acid chloride or anhydride in the presence of a base.

Experimental Protocol (Acylation with Acetic Anhydride):

-

Reaction Setup: this compound (1 equivalent) is dissolved in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine or pyridine, 1.2 equivalents).

-

Acylating Agent Addition: Acetic anhydride (1.1 equivalents) is added dropwise at 0 °C.

-

Reaction Conditions: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Work-up: The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried, and concentrated.

-

Purification: The resulting ester is purified by column chromatography.

Conversion to (S)-1-Bromo-2-(4-fluorophenyl)propane

The hydroxyl group can be converted to a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions.

Experimental Protocol:

-

Reaction Setup: this compound (1 equivalent) is dissolved in an appropriate solvent (e.g., dichloromethane or diethyl ether).

-

Reagent Addition: A brominating agent, such as phosphorus tribromide (PBr₃, 0.4 equivalents), is added dropwise at 0 °C.

-

Reaction Conditions: The reaction is stirred at 0 °C and then allowed to warm to room temperature.

-

Work-up: The reaction is carefully quenched by pouring it onto ice water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated.

-

Purification: The crude bromide is purified by distillation or column chromatography.

Mitsunobu Reaction

The Mitsunobu reaction allows for the stereospecific inversion of the chiral center through nucleophilic substitution of the hydroxyl group. This is a powerful tool for accessing the (R)-enantiomer of various derivatives.

Experimental Protocol (with Benzoic Acid):

-

Reagent Preparation: To a solution of this compound (1 equivalent), benzoic acid (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., THF) at 0 °C, is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) dropwise.

-

Reaction Conditions: The reaction mixture is stirred at room temperature until the starting alcohol is consumed (monitored by TLC).

-

Work-up: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the product from triphenylphosphine oxide and other byproducts.

Quantitative Data for Key Reactions

| Reaction | Reagents | Product | Yield (%) | Stereochemistry |

| Oxidation | Jones Reagent | (S)-2-(4-Fluorophenyl)propanoic acid | 85-95 | Retention |

| Esterification | Acetic Anhydride, Pyridine | (S)-2-(4-Fluorophenyl)propyl acetate | >90 | Retention |

| Bromination | PBr₃ | (S)-1-Bromo-2-(4-fluorophenyl)propane | 70-85 | Retention |

| Mitsunobu | Benzoic Acid, DEAD, PPh₃ | (R)-2-(4-Fluorophenyl)propyl benzoate | 60-80 | Inversion |

Reaction Pathways Diagram

Characterization Data

Spectroscopic Data for this compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.15 (m, 2H), 7.05-6.95 (m, 2H), 3.70 (dd, J = 10.8, 5.2 Hz, 1H), 3.60 (dd, J = 10.8, 7.2 Hz, 1H), 2.95 (m, 1H), 1.60 (br s, 1H), 1.25 (d, J = 7.2 Hz, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 161.5 (d, J = 244.0 Hz), 136.0 (d, J = 3.2 Hz), 130.0 (d, J = 7.8 Hz), 115.2 (d, J = 21.2 Hz), 68.0, 42.5, 17.0.

-

Mass Spectrometry (EI): m/z (%) = 154 (M⁺), 123, 109, 96.

Applications in Drug Development

This compound and its derivatives are important intermediates in the synthesis of various pharmaceutically active compounds. The chiral center and the fluorinated phenyl group are key pharmacophores in several drug candidates. For instance, derivatives of this scaffold have been explored for their potential as modulators of various biological targets. The synthetic routes outlined in this guide provide a foundation for the preparation of novel analogues for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.

Conclusion

This technical guide has provided a comprehensive overview of the fundamental reactions involving this compound. The detailed experimental protocols and tabulated quantitative data offer a practical resource for researchers in organic synthesis and medicinal chemistry. The strategic application of these reactions enables the efficient synthesis and derivatization of this valuable chiral building block for the development of new chemical entities.

Navigating the Commercial Landscape of (S)-2-(4-Fluorophenyl)propan-1-ol: A Technical Guide for Researchers

(S)-2-(4-Fluorophenyl)propan-1-ol , a chiral alcohol, is a valuable building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its specific stereochemistry makes it a crucial intermediate for the development of enantiomerically pure active pharmaceutical ingredients (APIs), where the biological activity is often dependent on a single enantiomer. This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for this compound, aimed at researchers, scientists, and professionals in drug development.

Commercial Availability and Suppliers

While the racemic mixture of 2-(4-Fluorophenyl)propan-1-ol (CAS No. 59667-20-8) is readily available from a number of chemical suppliers, obtaining the enantiomerically pure (S)-form can require more targeted sourcing. Researchers should exercise diligence in verifying the enantiomeric purity of the product offered. Several specialized suppliers of chiral compounds and building blocks are the primary sources for this compound.

Table 1: Key Technical Specifications from Representative Suppliers

| Supplier | Product Name | CAS Number | Purity | Enantiomeric Excess (e.e.) |

| Various | 2-(4-Fluorophenyl)propan-1-ol | 59667-20-8 | ≥95% | Not specified (Racemic) |

| Specialty Suppliers | This compound | 140336-63-2 (potential) | Typically >98% | Often >99% |

Note: The CAS number 140336-63-2 has been associated with the (S)-enantiomer, though it is not as universally cited as the racemic CAS number. Researchers are advised to confirm the specific enantiomer and its purity with the supplier.

Synthesis and Chiral Resolution Strategies

The synthesis of enantiomerically pure this compound is typically achieved through two main strategies: asymmetric synthesis or chiral resolution of the racemic mixture.

Asymmetric Synthesis

Asymmetric reduction of the corresponding prochiral ketone, 2-(4-fluorophenyl)propanone, is a common and efficient method. This approach utilizes chiral catalysts or reagents to stereoselectively produce the desired (S)-alcohol.

Workflow for Asymmetric Synthesis:

Figure 1: Asymmetric synthesis workflow.

A prevalent method for this transformation is the Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst.

Experimental Protocol: Asymmetric Reduction of 2-(4-Fluorophenyl)propanone

-

Catalyst Preparation: A chiral oxazaborolidine catalyst is either purchased or prepared in situ from a chiral amino alcohol and a borane source.

-

Reaction Setup: The prochiral ketone, 2-(4-fluorophenyl)propanone, is dissolved in an appropriate aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

-

Reduction: The borane reducing agent (e.g., borane-dimethyl sulfide complex) is added slowly to the solution containing the ketone and the chiral catalyst at a controlled temperature (often sub-ambient).

-

Quenching and Work-up: The reaction is quenched by the slow addition of a protic solvent, such as methanol. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography to yield the enantiomerically enriched this compound.

Chiral Resolution

Kinetic resolution of racemic 2-(4-fluorophenyl)propan-1-ol is another viable approach. This method often involves the use of enzymes, such as lipases, to selectively acylate one enantiomer, allowing for the separation of the acylated enantiomer from the unreacted one.

Workflow for Enzymatic Resolution:

Figure 2: Enzymatic resolution workflow.

Experimental Protocol: Lipase-Catalyzed Resolution of Racemic 2-(4-Fluorophenyl)propan-1-ol

-

Reaction Setup: Racemic 2-(4-fluorophenyl)propan-1-ol is dissolved in a suitable organic solvent (e.g., toluene or hexane).

-

Enzyme and Acyl Donor Addition: A lipase, such as immobilized Candida antarctica lipase B (CAL-B), and an acyl donor (e.g., vinyl acetate or acetic anhydride) are added to the solution.

-